molecular formula C17H19ClN2O4S B4642311 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-phenylglycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-phenylglycinamide

Cat. No. B4642311
M. Wt: 382.9 g/mol
InChI Key: IAHBJRGAXCNHFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N2-[(4-chlorophenyl)sulfonyl]-N1-(2-methoxyethyl)-N2-phenylglycinamide often involves multi-step chemical reactions. For instance, the synthesis of related sulfonamide derivatives involves steps such as esterification, hydrazination, salt formation, cyclization, and subsequent reactions to introduce specific functional groups or modify the molecular structure to achieve the desired compound (Chen et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds in this category is usually characterized using techniques such as X-ray crystallography, which can provide detailed information about the atomic arrangement and bonding. For example, studies on tetrazole derivatives, which share some structural similarities, have revealed insights into their planar ring structures and the orientation of aryl rings, contributing to a deeper understanding of their molecular architecture (Al-Hourani et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of N2-[(4-chlorophenyl)sulfonyl]-N1-(2-methoxyethyl)-N2-phenylglycinamide can be influenced by its functional groups, such as the sulfonyl and amino groups. These functional groups may undergo various chemical reactions, including sulfonation, amidation, and others, which are crucial for modifying the compound or for its interactions in biological systems (Owa et al., 2002).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are key to understanding their behavior in different environments and applications. The crystalline structure, determined through X-ray crystallography, provides insights into the stability and packing of the molecules, which are important for their physical behavior (Al-Hourani et al., 2015).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, acidity or basicity, and the potential for forming hydrogen bonds, are crucial for the compound's applications in various fields. For example, the presence of a sulfonyl group can affect the compound's acidity and its interactions with biological molecules, impacting its potential use in medicinal chemistry (Owa et al., 2002).

properties

IUPAC Name

2-(N-(4-chlorophenyl)sulfonylanilino)-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S/c1-24-12-11-19-17(21)13-20(15-5-3-2-4-6-15)25(22,23)16-9-7-14(18)8-10-16/h2-10H,11-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHBJRGAXCNHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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